

measuring inhibitor potency with 2-Fluoro-ATP assays

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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

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Application Note: High-Fidelity Kinase Inhibitor Potency Profiling via ^{19}F -NMR using **2-Fluoro-ATP**

Executive Summary

In the landscape of kinase inhibitor discovery, traditional optical assays (fluorescence polarization, TR-FRET) often suffer from interference by autofluorescent compounds or aggregation-based false positives. This guide details the **2-Fluoro-ATP** (2-FI-ATP) Functional Assay, a rigorous biophysical method utilizing ^{19}F -NMR.[1]

Unlike surrogate assays, this protocol directly monitors the catalytic conversion of 2-FI-ATP to 2-FI-ADP. Because the fluorine atom provides a distinct chemical shift sensitive to the phosphate ester hydrolysis, this method offers a "background-free" window into enzyme kinetics and inhibitor potency (IC_{50}), independent of optical artifacts.

Scientific Basis & Mechanism

Why **2-Fluoro-ATP**? **2-Fluoro-ATP** is an isosteric analog of ATP where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom. This modification is subtle enough

that most kinases accept it as a substrate (often with similar

to ATP), yet the fluorine nucleus (

) acts as a highly sensitive NMR reporter.

The NMR "Spy" Mechanism:

- **Substrate State:** In 2-FI-ATP, the fluorine environment generates a specific chemical shift (typically around -52 to -54 ppm depending on referencing).
- **Catalysis:** The kinase transfers the -phosphate to the peptide/protein substrate.
- **Product State:** The resulting 2-FI-ADP has a distinct electronic environment, causing a chemical shift change () of approximately 0.5 – 2.0 ppm relative to the triphosphate.
- **Inhibition:** A potent inhibitor blocks this conversion. The NMR spectrum reveals a preservation of the 2-FI-ATP peak and a suppression of the 2-FI-ADP peak.

Pathway Visualization



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: The mechanistic flow of the **2-Fluoro-ATP** assay. The inhibitor competes for the active site, preventing the formation of 2-Fluoro-ADP, which is quantitatively detected by the ^{19}F -NMR readout.

Experimental Protocol

Prerequisites:

- Instrument: NMR Spectrometer (400 MHz to 600 MHz preferred) equipped with a fluorine-capable probe (e.g., QNP, BBFO, or CryoProbe).
- Reagents:
 - **2-Fluoro-ATP** (Commercial sources: Jena Bioscience, Thermo, or custom synthesis).
 - Kinase of interest.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Peptide/Protein Substrate.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)
 - Assay Buffer (typically Tris or HEPES, pH 7.5).
 - D_2O (Deuterium Oxide) for lock.

Step 1: Assay Buffer Preparation

Prepare a 2X Assay Buffer. A standard composition is:

- 50 mM Tris-HCl (pH 7.5)
- 20 mM MgCl_2 (Critical: Mg^{2+} must be in excess of ATP)
- 2 mM DTT (Freshly added)
- 0.01% Triton X-100 (to prevent compound aggregation)[\[9\]](#)
- 10% D_2O (v/v)[\[10\]](#)

Step 2: Determination of (Optional but Recommended)

Before inhibitor testing, ensure the 2-FI-ATP concentration is near the K_m of the kinase for 2-FI-ATP.

- Run a titration of 2-FI-ATP (e.g., 10 μ M to 500 μ M) with fixed enzyme.
- Monitor initial velocity (v_0) via 2-FI-ADP formation over 30 mins.
- Fit to Michaelis-Menten kinetics. Note: 2-FI-ATP K_m is often similar to ATP K_m .

Step 3: Inhibitor IC_{50} Workflow

This protocol describes a "stop-time" assay, which is robust for screening multiple compounds.

- Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO (typically 50x final concentration).
- Master Mix: Combine Kinase, Peptide Substrate, and 2-FI-ATP in 1X Assay Buffer.
 - Target Concentrations: [2-FI-ATP] = $0.5 \times K_m$ (typically 50-200 μ M); [Kinase] = 10-50 nM (optimized for <20% conversion).
- Incubation:
 - Aliquot 196 μ L of Master Mix into reaction tubes.
 - Add 4 μ L of Inhibitor/DMSO.
 - Incubate at 25°C for a fixed time (e.g., 60 minutes).
- Quenching: Stop the reaction by adding EDTA (final conc. 50 mM) or heating (if protein precipitates do not interfere with shimming). EDTA is preferred as it chelates the Mg^{2+} required for catalysis.

- Transfer: Move samples to 3 mm or 5 mm NMR tubes.

Step 4: NMR Acquisition Parameters

- Nucleus: ^{19}F (Fluorine).[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Decoupling: ^1H -decoupling (WALTZ-16) is recommended to simplify multiplets into singlets, increasing signal-to-noise (S/N).
- Spectral Width: 50-100 ppm (centered around -50 ppm).
- Relaxation Delay (D1): 1.0 – 2.0 seconds (T1 for 2-FI-ATP is relatively short, but verify).
- Scans (NS): 128 – 512 scans (dependent on concentration; 200 μM usually requires ~15 mins/sample).
- Temperature: 298 K (25°C).

Data Analysis & Potency Calculation

Unlike fluorescence, raw data here is a frequency spectrum.

- Processing: Apply exponential line broadening (LB = 1-3 Hz) and Fourier Transform. Phase and baseline correct.
- Integration:
 - Identify the Substrate Peak (2-FI-ATP) at
.
 - Identify the Product Peak (2-FI-ADP) at
.
 - Integrate the area under both peaks (
and
).

- Conversion Calculation:
- Inhibition Calculation:
- IC₅₀ Fitting: Plot % Inhibition vs. log[Inhibitor] and fit to a 4-parameter logistic equation.

Data Presentation: Comparison of Methods



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Troubleshooting & Optimization

Problem: Broad Peaks / Poor Resolution

- Cause: Paramagnetic ions (Mn²⁺, Fe³⁺) or high protein concentration causing viscosity.
- Solution: Ensure high-quality MgCl₂. Use 3 mm tubes to reduce salt effects. Increase temperature to 300K if protein stability allows.

Problem: No Product Signal

- Cause: Enzyme inactive or 2-FI-ATP not accepted.
- Solution: Run a "No Inhibitor" control with extended time (overnight). If still no signal, the specific kinase may not tolerate the C2-fluorine modification (rare, but possible).

Problem: Chemical Shift Drift

- Cause: pH fluctuations.
- Solution: Fluorine shifts are pH sensitive. Ensure strong buffering (50 mM HEPES/Tris) and check pH of stock inhibitor solutions.

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